methyl 3-fluoro-4-methylpyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-fluoro-4-methylpyridine-2-carboxylate is an organic compound that belongs to the class of fluorinated pyridines It is characterized by the presence of a fluorine atom at the 3-position, a methyl group at the 4-position, and a carboxylate ester group at the 2-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-fluoro-4-methylpyridine-2-carboxylate can be synthesized through various methods. One common approach involves the nucleophilic aromatic substitution of a nitro group in methyl 3-nitropyridine-4-carboxylate with a fluoride anion. This reaction typically requires the presence of a strong base and a suitable solvent to facilitate the substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nucleophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-fluoro-4-methylpyridine-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring.
Substitution Reactions: The methyl and carboxylate groups can be modified through substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium fluoride or potassium fluoride in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a thiol can yield a thiopyridine derivative, while oxidation may produce a pyridine N-oxide.
Scientific Research Applications
Methyl 3-fluoro-4-methylpyridine-2-carboxylate has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anti-inflammatory and anticancer properties.
Agrochemicals: The compound is utilized in the development of herbicides and insecticides due to its ability to interact with biological targets in pests.
Material Sciences: It is employed in the synthesis of advanced materials, including polymers and coatings, where the fluorine atom imparts unique properties such as increased chemical resistance and thermal stability.
Mechanism of Action
The mechanism of action of methyl 3-fluoro-4-methylpyridine-2-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-fluoropyridine-4-carboxylate
- Methyl 3-chloro-4-methylpyridine-2-carboxylate
- Methyl 3-bromo-4-methylpyridine-2-carboxylate
Uniqueness
Methyl 3-fluoro-4-methylpyridine-2-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom increases the compound’s stability and resistance to metabolic degradation, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. Additionally, the combination of the fluorine and methyl groups enhances its lipophilicity, improving its ability to interact with biological targets.
Properties
CAS No. |
1427366-26-4 |
---|---|
Molecular Formula |
C8H8FNO2 |
Molecular Weight |
169.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.